Cas no 1186501-73-4 (3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine)

3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine is a fluorinated heterocyclic compound featuring a pyrrolopyridine core substituted with a trifluoromethyl group and an amine functionality. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine moiety provides a versatile handle for further derivatization. Its rigid scaffold is advantageous for designing bioactive molecules with improved binding affinity and selectivity. The compound is particularly useful in the development of kinase inhibitors and other targeted therapeutics. High purity and well-defined synthetic pathways ensure reproducibility for research applications.
3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine structure
1186501-73-4 structure
Product Name:3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
CAS No:1186501-73-4
MF:C8H6F3N3
MW:201.148551464081
MDL:MFCD15529337
CID:833727
PubChem ID:67155746
Update Time:2025-10-28

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridin-5-aMine, 3-(trifluoroMethyl)-
    • 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
    • 5-Amino-3-(trifluoromethyl)-7-azaindole
    • AKOS025403324
    • DTXSID901218188
    • P11817
    • SCHEMBL1772292
    • PB18136
    • CS-0004847
    • AS-51062
    • MFCD15529337
    • 5-amino-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
    • 1186501-73-4
    • 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
    • MDL: MFCD15529337
    • Inchi: 1S/C8H6F3N3/c9-8(10,11)6-3-14-7-5(6)1-4(12)2-13-7/h1-3H,12H2,(H,13,14)
    • InChI Key: HPOJMMBIENNOOO-UHFFFAOYSA-N
    • SMILES: FC(C1=CNC2C1=CC(=CN=2)N)(F)F

Computed Properties

  • Exact Mass: 201.05138169g/mol
  • Monoisotopic Mass: 201.05138169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 54.7Ų

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3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1186501-73-4)3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Order Number:A893062
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:43
Price ($):2555.0
Email:sales@amadischem.com

Additional information on 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Comprehensive Overview of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS No. 1186501-73-4)

3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS No. 1186501-73-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a trifluoromethyl group and a pyrrolopyridine core makes it a valuable scaffold for drug discovery. Researchers are increasingly exploring its potential in targeting kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. This compound's amine functionality further enhances its reactivity, enabling diverse derivatization for optimized biological activity.

In recent years, the demand for fluorinated compounds like 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine has surged, driven by their metabolic stability and lipophilicity. These properties are critical in improving drug bioavailability, a hot topic in medicinal chemistry. A common search query among scientists is: "How does fluorination impact drug design?" The answer lies in compounds like this, where the CF3 group significantly alters electronic and steric properties, influencing binding affinity to biological targets.

The synthesis of CAS No. 1186501-73-4 often involves multi-step reactions, including palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Such methods align with the growing interest in sustainable chemistry, as researchers seek greener alternatives to traditional synthetic routes. Questions like "What are eco-friendly approaches to synthesizing pyrrolopyridines?" frequently appear in academic forums, highlighting the need for innovative methodologies.

Beyond pharmaceuticals, 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine has potential applications in material science. Its rigid aromatic structure and electron-withdrawing groups make it a candidate for organic electronics, such as OLEDs or sensors. This versatility addresses another trending search: "Can heterocycles improve device performance?" The compound's ability to modulate charge transport properties offers promising avenues for advanced materials.

Analytical characterization of this compound typically employs NMR, HPLC, and mass spectrometry, ensuring purity and structural integrity—a critical concern for industries adhering to Good Manufacturing Practices (GMP). Researchers often inquire about "Best techniques for characterizing fluorinated heterocycles," underscoring the importance of robust quality control in chemical development.

In summary, 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS No. 1186501-73-4) exemplifies the intersection of drug discovery, green chemistry, and advanced materials. Its multifaceted applications and alignment with contemporary scientific inquiries position it as a compound of enduring relevance. Future studies may explore its role in precision medicine or biodegradable polymers, further expanding its impact across disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1186501-73-4)3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
A893062
Purity:99%
Quantity:5g
Price ($):2555.0
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